Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1146214-84-7

Cat. No.: VC4070346

Molecular Formula: C15H21BO5

Molecular Weight: 292.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146214-84-7 |

|---|---|

| Molecular Formula | C15H21BO5 |

| Molecular Weight | 292.14 |

| IUPAC Name | methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-9-10(18-5)7-8-11(12)13(17)19-6/h7-9H,1-6H3 |

| Standard InChI Key | UZFJABAMRFQRQG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

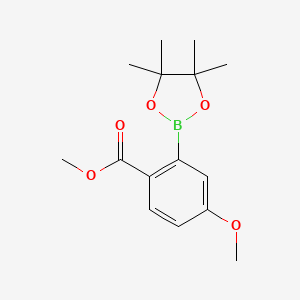

The compound has the molecular formula C₁₅H₂₁BO₅ and a molecular weight of 292.14 g/mol . Its structure integrates a methyl benzoate backbone with a methoxy (-OCH₃) group at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2 (Figure 1).

Figure 1: Structure of methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via borylation reactions using iridium or palladium catalysts. A common method involves:

-

Directed C–H Borylation: Substrates like methyl 4-methoxybenzoate undergo regioselective borylation at the ortho position using catalysts such as [Ir(COD)OMe]₂ with pinacolborane (HBpin) .

-

Suzuki-Miyaura Coupling Precursor: The boronate group facilitates cross-coupling with aryl halides, enabling access to biaryl structures .

Example Reaction:

Chemical Reactivity

-

Suzuki-Miyaura Coupling: The boronate reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) to form biaryl products .

-

Hydrolysis: Under acidic conditions, the pinacol boronate converts to boronic acid, though this is less common due to stabilization by the ester .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and BET protein inhibitors. For example, derivatives have been used in the development of anticancer agents targeting leukemia and breast cancer .

Materials Science

Its boron-containing structure is exploited in:

-

Polymer Synthesis: As a monomer for boron-doped conjugated polymers.

-

Sensors: Boronate esters are used in glucose-sensing materials due to their diol-binding affinity .

Comparative Analysis with Analogues

| Property | Methyl 4-Methoxy-2-Bpin-Benzoate | Methyl 4-Bromo-2-Bpin-Benzoate |

|---|---|---|

| Molecular Weight (g/mol) | 292.14 | 310.13 |

| Melting Point (°C) | 76.8–77.3 | 82–84 |

| Reactivity | High in Suzuki couplings | Moderate |

| Applications | Pharmaceuticals, sensors | Polymer chemistry |

Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Recent Research Developments

Catalytic Innovations

Recent studies highlight nickel-catalyzed couplings using this compound, achieving yields >90% under mild conditions (70°C, 12 h) . This contrasts with traditional palladium systems, which require higher temperatures .

Computational Insights

DFT calculations reveal that the methoxy group enhances electron density at the boronate, accelerating transmetalation in cross-couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume